molecular formula C18H23N3O3S B4864362 N-[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide

N-[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B4864362
M. Wt: 361.5 g/mol
InChI Key: DWXVKPGJGMHJCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiophene ring, an oxazole ring, and a cyclopentylcarbamoyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the thiophene and oxazole rings, followed by the introduction of the cyclopentylcarbamoyl group. Common synthetic routes may involve:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Oxazole Ring: This step often involves the cyclization of a suitable precursor, such as an amino alcohol, in the presence of a dehydrating agent.

    Introduction of the Cyclopentylcarbamoyl Group: This can be accomplished through the reaction of the thiophene-oxazole intermediate with cyclopentyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-2-methylpyrazole-3-carboxamide
  • N-[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-1-ethylpyrazole-3-carboxamide

Uniqueness

N-[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide stands out due to its unique combination of a thiophene ring and an oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-4-13-11(3)25-18(20-16(22)14-9-10(2)24-21-14)15(13)17(23)19-12-7-5-6-8-12/h9,12H,4-8H2,1-3H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXVKPGJGMHJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)NC2CCCC2)NC(=O)C3=NOC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Reactant of Route 6
N-[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.